(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate
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Overview
Description
(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N’-(4-methoxybenzylidene)hydrazonothiocarbamate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a hydrazonothiocarbamate group, and various substituents such as bromine, methyl, phenyl, and methoxybenzylidene. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N’-(4-methoxybenzylidene)hydrazonothiocarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate β-diketone with hydrazine hydrate to form the pyrazole ring. For example, acetylacetone can react with hydrazine hydrate under reflux conditions to yield 3,5-dimethylpyrazole.
Bromination: The pyrazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine substituent at the desired position.
Formation of the Hydrazonothiocarbamate Group: The brominated pyrazole is then reacted with an appropriate isothiocyanate, such as phenyl isothiocyanate, to form the hydrazonothiocarbamate group.
Condensation with 4-Methoxybenzaldehyde: Finally, the hydrazonothiocarbamate intermediate is condensed with 4-methoxybenzaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N’-(4-methoxybenzylidene)hydrazonothiocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The bromine substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N’-(4-methoxybenzylidene)hydrazonothiocarbamate is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to inhibit specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatile reactivity allows for the creation of various derivatives with specific applications.
Mechanism of Action
The mechanism of action of (4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N’-(4-methoxybenzylidene)hydrazonothiocarbamate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate: Similar structure with a chloro substituent instead of methoxy.
(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N’-(4-nitrobenzylidene)hydrazonothiocarbamate: Similar structure with a nitro substituent instead of methoxy.
Uniqueness
The uniqueness of (4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N’-(4-methoxybenzylidene)hydrazonothiocarbamate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the methoxy group, in particular, can influence the compound’s electronic properties and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20BrN5O2S |
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Molecular Weight |
474.4 g/mol |
IUPAC Name |
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C20H20BrN5O2S/c1-25-17(18(21)19(27)26(25)15-6-4-3-5-7-15)13-29-20(22)24-23-12-14-8-10-16(28-2)11-9-14/h3-12H,13H2,1-2H3,(H2,22,24)/b23-12- |
InChI Key |
NNANHWGDTKOXKJ-FMCGGJTJSA-N |
Isomeric SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CS/C(=N/N=C\C3=CC=C(C=C3)OC)/N |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=NN=CC3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
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